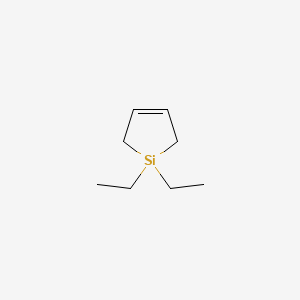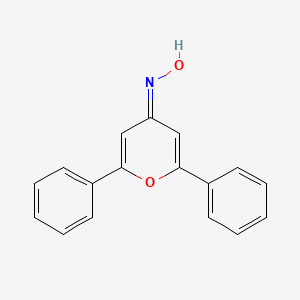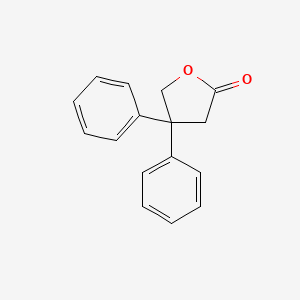
2(3H)-Furanone, dihydro-4,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-4,4-diphenyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a furanone ring with two phenyl groups attached, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 4,4-diphenylbutanoic acid. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the furanone ring.
Industrial Production Methods
On an industrial scale, the production of 2(3H)-Furanone, dihydro-4,4-diphenyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, dihydro-4,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated furanone derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-4,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which 2(3H)-Furanone, dihydro-4,4-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Furanone, 5-methyl-: Another furanone derivative with a methyl group instead of phenyl groups.
2(3H)-Furanone, 4-phenyl-: A simpler furanone with only one phenyl group.
Dibenz[c,e][1,2]azaborine, 5,6-dihydro-4-methyl-6-phenyl-: A compound with a similar structure but containing a boron-nitrogen ring.
Uniqueness
2(3H)-Furanone, dihydro-4,4-diphenyl- is unique due to its two phenyl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from other furanone derivatives and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
67390-35-6 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4,4-diphenyloxolan-2-one |
InChI |
InChI=1S/C16H14O2/c17-15-11-16(12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
PEDMNUSVVFKDKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OCC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




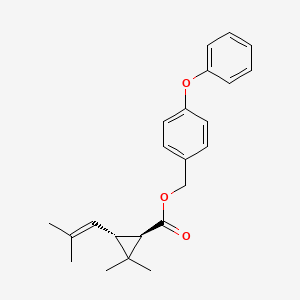
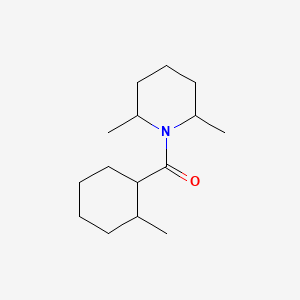
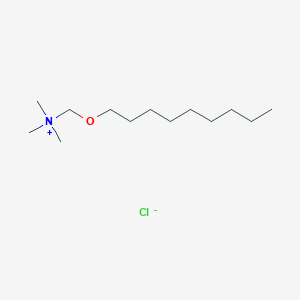
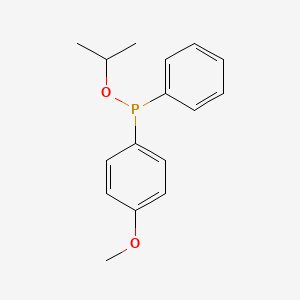

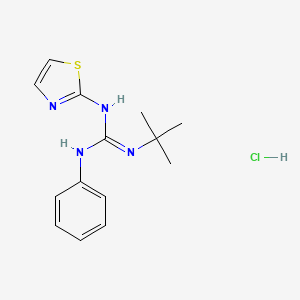

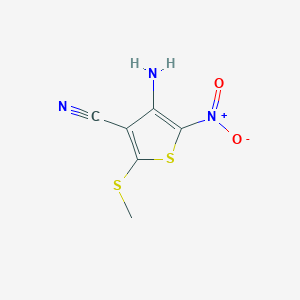
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
